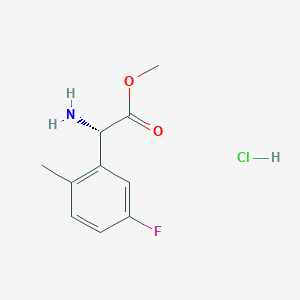

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl

Description

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate HCl is a chiral amino ester hydrochloride salt characterized by a phenyl ring substituted with fluorine at the 5-position and a methyl group at the 2-position. The (S)-stereochemistry at the α-carbon, combined with the ester and amino functional groups, makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing enantioselective therapeutics. Its structure facilitates interactions with biological targets, such as enzymes or receptors, while the HCl salt enhances solubility and stability for handling in synthetic workflows .

Properties

Molecular Formula |

C10H13ClFNO2 |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H/t9-;/m0./s1 |

InChI Key |

XALZSJXEHQRAFK-FVGYRXGTSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H](C(=O)OC)N.Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Strecker Synthesis Pathway

The most commonly reported method for preparing Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride involves a Strecker synthesis , which proceeds as follows:

Step 1: Formation of Aminonitrile Intermediate

The starting aldehyde (5-fluoro-2-methylbenzaldehyde) reacts with ammonium chloride and potassium cyanide under controlled conditions to form the corresponding aminonitrile intermediate. This step introduces the amino group adjacent to the aromatic ring.Step 2: Hydrolysis of Aminonitrile

The aminonitrile is then hydrolyzed under acidic conditions (usually aqueous hydrochloric acid) to yield the corresponding amino acid derivative. This hydrolysis converts the nitrile group into a carboxylic acid functionality.Step 3: Esterification

The amino acid is esterified with methanol in the presence of acid catalysts (e.g., hydrochloric acid) to form the methyl ester. This step stabilizes the molecule and prepares it for salt formation.Step 4: Formation of Hydrochloride Salt

The free amino ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for pharmaceutical or research applications.

Alternative Synthetic Considerations

Use of Coupling Agents

In some advanced synthetic schemes, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) are used to facilitate amide bond formation and improve yields during esterification or amidation steps.Catalysts and Solvents

Methanol or ethanol are commonly used as solvents for esterification. Acid catalysts like hydrochloric acid or sulfuric acid facilitate the esterification and salt formation steps.

Industrial Scale Production

Industrial methods optimize the above synthetic route for scalability and purity:

Batch or Continuous Flow Reactors

Large-scale production often employs continuous flow reactors to improve reaction control, yield, and reproducibility. Automated synthesis systems may be used to maintain stringent quality control.Purification Techniques

Crystallization of the hydrochloride salt from suitable solvents ensures high purity. Chromatographic techniques may be used for intermediate purification.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Aminonitrile formation | 5-fluoro-2-methylbenzaldehyde, NH4Cl, KCN | Introduce amino and nitrile groups | Controlled temperature, inert atmosphere preferred |

| 2. Hydrolysis | Acidic aqueous medium (HCl, reflux) | Convert nitrile to amino acid | Acid concentration and time critical for yield |

| 3. Esterification | Methanol, HCl catalyst | Form methyl ester | Reaction monitored by TLC or HPLC |

| 4. Salt formation | HCl (gaseous or aqueous) | Form hydrochloride salt | Enhances solubility and stability |

Research Findings and Optimization

The Strecker synthesis route is favored for its straightforward approach to chiral amino acid derivatives and has been optimized for enantiomeric purity by using chiral catalysts or resolving agents.

Hydrochloride salt formation improves the compound’s aqueous solubility and stability, which is critical for pharmaceutical applications.

Use of modern coupling agents and protecting groups can enhance yields and reduce side reactions, particularly in multi-step synthesis involving sensitive functional groups.

Comparative Data of Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClFNO2 |

| Molecular Weight | 219.64 g/mol |

| IUPAC Name | (2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride |

| Melting Point (approximate) | Not explicitly reported; typical amino acid esters melt 150-180°C |

| Solubility | Soluble in water (as HCl salt), methanol |

| Storage | Room temperature, dry, sealed container |

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-fluoro-2-nitrobenzotrifluoride.

Reduction: Formation of 5-fluoro-2-aminobenzotrifluoride.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Effects

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride has been investigated for its potential analgesic and anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes and bind to receptors involved in pain modulation and inflammation pathways, making it a candidate for further pharmacological research.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity, particularly in terms of enzyme inhibition and receptor binding. Its structural features suggest possible interactions with biological systems that could lead to new therapeutic agents or enhance existing treatments . Understanding these interactions is critical for assessing the compound's pharmacological potential.

Synthetic Applications

Organic Synthesis

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride serves as an intermediate in various organic synthesis reactions. Its unique combination of functional groups allows it to participate in diverse chemical transformations, contributing to the development of complex molecular architectures.

Synthesis Methods

The synthesis methods for this compound can vary based on desired purity and yield. Common laboratory methods include multi-step synthetic routes involving specific reagents and reaction conditions that significantly influence yield and purity. The versatility of this compound in synthetic chemistry reflects ongoing advancements aimed at improving efficiency and sustainability in chemical production.

Case Study 1: Analgesic Properties

A study focused on the analgesic properties of Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride demonstrated its potential efficacy in reducing pain responses in animal models. The compound exhibited a dose-dependent effect, suggesting a mechanism that involves modulation of pain pathways through specific receptor interactions.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of this compound were evaluated using in vitro assays. Results indicated a significant reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent in therapeutic settings .

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include compounds with variations in phenyl substituents, stereochemistry, or functional groups. These differences influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Observations:

- The electron-withdrawing fluoro group may also enhance binding specificity compared to nitro or methoxy groups .

- Stereochemistry: The (S)-configuration is critical for enantioselective interactions, as seen in its analog’s role in drug discovery . In contrast, the (R)-methoxy analog serves non-therapeutic purposes, highlighting the importance of chirality.

- Functional Groups: The absence of an amino group in (R)-(-)-2-methoxy-2-phenylacetic acid limits its bioactivity, whereas the amino group in the target compound enables protonation (as HCl salt) and hydrogen bonding.

Physicochemical and Analytical Data

- Target Compound : Predicted logP ~2.1 (estimated from substituent contributions: fluoro + methyl + ester). The HCl salt lowers the pH, enhancing aqueous solubility.

- (S)-Methyl 2-amino-2-(3-nitrophenyl)acetate: Nitro group increases polarity (logP ~1.8) but may reduce bioavailability due to metabolic instability .

- (E)-Methyl 2-(...)acetate : Complex structure (MW 588) with sulfonamide and triazole groups likely reduces solubility but enhances target specificity.

Biological Activity

Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride, with the molecular formula CHClFNO and a molecular weight of 233.67 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of a fluorinated aromatic ring enhances its biological activity and chemical reactivity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound features several functional groups, including:

- Amino group : Contributes to biological interactions.

- Methyl ester : Influences solubility and permeability.

- Fluorinated aromatic ring : Enhances binding affinity to biological targets.

Enzyme Inhibition and Receptor Binding

Preliminary studies indicate that Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. It has been suggested that the compound may possess anti-inflammatory and analgesic properties, warranting further investigation in pharmacological contexts.

While the specific pathways and molecular targets are still under research, the structural characteristics of this compound suggest potential interactions with various biological systems. The fluorine atom likely plays a crucial role in enhancing binding affinity to specific enzymes and receptors, which is critical for its pharmacological potential .

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study highlighted the compound's potential as an anti-inflammatory agent through its interaction with cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Further exploration is needed to quantify its efficacy compared to established anti-inflammatory drugs.

-

Analgesic Properties :

- In animal models, Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride demonstrated a reduction in pain responses, suggesting that it may modulate pain pathways effectively. Future studies should focus on dose-response relationships and potential side effects.

- Cellular Uptake Studies :

Comparative Biological Activity

To better understand the biological activity of Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar structure with different substituents | Moderate anti-inflammatory effects |

| Compound B | Contains a different fluorinated group | High receptor binding affinity but lower solubility |

| Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate HCl | Unique combination of functional groups | Significant enzyme inhibition and analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.